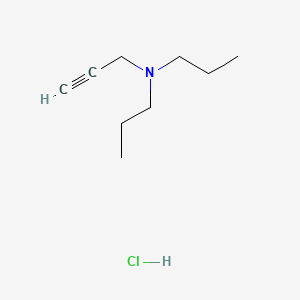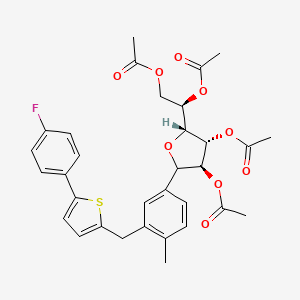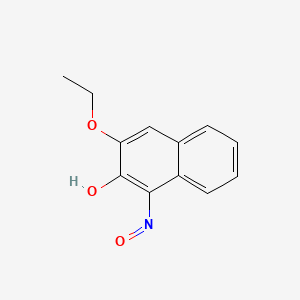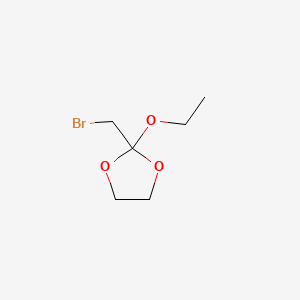
2-(Bromomethyl)-2-ethoxy-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-ethoxy-1,3-dioxolane is an organic compound that features a dioxolane ring with a bromomethyl and an ethoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-ethoxy-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical intermediates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying other compounds and studying their properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar structure but lacks the ethoxy group.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but has an acrylate moiety instead of a dioxolane ring
Uniqueness
2-(Bromomethyl)-2-ethoxy-1,3-dioxolane is unique due to the presence of both a bromomethyl and an ethoxy group on the dioxolane ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H11BrO3 |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
2-(bromomethyl)-2-ethoxy-1,3-dioxolane |
InChI |
InChI=1S/C6H11BrO3/c1-2-8-6(5-7)9-3-4-10-6/h2-5H2,1H3 |
InChI Key |
COWYALQFTCSZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


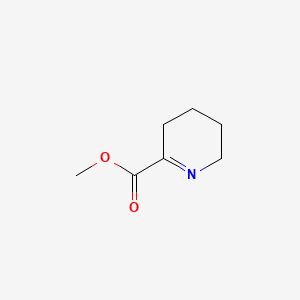
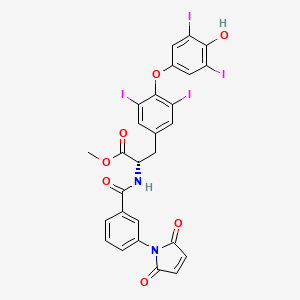
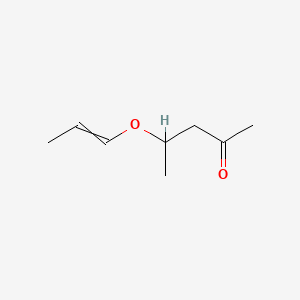


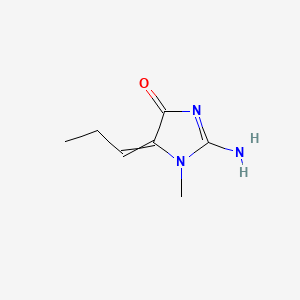
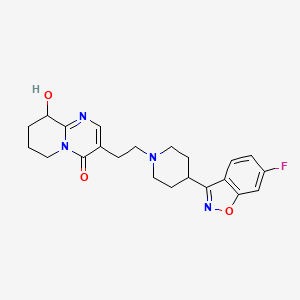
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)


![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
